molecular formula C21H17BrN4O B11630294 3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11630294
M. Wt: 421.3 g/mol
InChI Key: WKULMQCAQVICSF-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide: is a complex organic compound with the molecular formula C21H18BrN3O This compound is characterized by the presence of a bromine atom, an ethylphenyl group, and a benzotriazolyl moiety attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques like column chromatography and recrystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzotriazolyl moiety is known to interact with metal ions, potentially affecting metalloproteins and enzymes involved in critical biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide stands out due to its unique combination of functional groups. The presence of the benzotriazolyl moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H17BrN4O

Molecular Weight

421.3 g/mol

IUPAC Name

3-bromo-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C21H17BrN4O/c1-2-14-6-9-18(10-7-14)26-24-19-11-8-17(13-20(19)25-26)23-21(27)15-4-3-5-16(22)12-15/h3-13H,2H2,1H3,(H,23,27)

InChI Key

WKULMQCAQVICSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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